molecular formula C14H15NO3 B12846469 tert-Butyl 2-(1H-indol-3-yl)-2-oxoacetate

tert-Butyl 2-(1H-indol-3-yl)-2-oxoacetate

Cat. No.: B12846469
M. Wt: 245.27 g/mol
InChI Key: MHXZACVIGUZAQO-UHFFFAOYSA-N
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Description

tert-Butyl 2-(1H-indol-3-yl)-2-oxoacetate: is an organic compound that belongs to the class of indole derivatives. Indole derivatives are significant due to their presence in various natural products and pharmaceuticals. This compound features a tert-butyl ester group attached to an indole ring, making it a valuable intermediate in organic synthesis and medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 2-(1H-indol-3-yl)-2-oxoacetate typically involves the reaction of indole-3-carboxaldehyde with tert-butyl acetoacetate under acidic or basic conditions. The reaction proceeds through a Knoevenagel condensation followed by esterification to yield the desired product .

Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the synthesis generally follows similar routes as laboratory methods, with optimizations for scale, yield, and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the indole ring, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Electrophiles like halogens or nitro groups under acidic conditions.

Major Products: The major products formed from these reactions include oxidized indole derivatives, reduced alcohols, and substituted indoles .

Comparison with Similar Compounds

Uniqueness: tert-Butyl 2-(1H-indol-3-yl)-2-oxoacetate is unique due to its tert-butyl ester group, which imparts specific reactivity and stability, making it a valuable intermediate in organic synthesis and medicinal chemistry .

Properties

Molecular Formula

C14H15NO3

Molecular Weight

245.27 g/mol

IUPAC Name

tert-butyl 2-(1H-indol-3-yl)-2-oxoacetate

InChI

InChI=1S/C14H15NO3/c1-14(2,3)18-13(17)12(16)10-8-15-11-7-5-4-6-9(10)11/h4-8,15H,1-3H3

InChI Key

MHXZACVIGUZAQO-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)C(=O)C1=CNC2=CC=CC=C21

Origin of Product

United States

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